molecular formula C7H10ClN3 B1342966 4-Chloro-6-isopropylaminopyrimidine CAS No. 945896-32-2

4-Chloro-6-isopropylaminopyrimidine

Cat. No.: B1342966
CAS No.: 945896-32-2
M. Wt: 171.63 g/mol
InChI Key: GFEMVVWUEVRODL-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylaminopyrimidine (CAS: 945896-32-2; molecular formula: C₇H₁₀ClN₃) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4 and an isopropylamino group (-NH-iPr) at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its role as a versatile intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors and antiviral agents . Its reactivity in cross-coupling reactions (e.g., electrochemical arylation) is influenced by the electronic and steric effects of the isopropylamino substituent, which modulates its coupling efficiency with aryl halides .

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEMVVWUEVRODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617683
Record name 6-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945896-32-2
Record name 6-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(isopropylamino)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropylaminopyrimidine typically involves the reaction of 4,6-dichloropyrimidine with isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropylaminopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-isopropylaminopyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropylaminopyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of 4-Chloro-6-isopropylaminopyrimidine, focusing on substituent differences and their implications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications References
This compound 945896-32-2 C₇H₁₀ClN₃ Cl (4), -NH-iPr (6) Pharmacophore intermediate; cross-coupling precursor
4-Chloro-6-isopropoxypyrimidine 83774-13-4 C₇H₉ClN₂O Cl (4), -O-iPr (6) Lower nucleophilicity due to electron-withdrawing alkoxy group
4-Chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine 5748-34-5 C₈H₁₃ClN₄ Cl (4), -NH-iPr (6), -CH₃ (2) Enhanced steric hindrance; potential kinase inhibitor
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 C₁₁H₁₀ClN₂ Cl (4), -CH₃ (2), -Ph (6) Increased aromaticity; used in OLED materials
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O Cl (6), -OH (4) Acid/base-sensitive; incompatible with strong oxidizers
4-Chloro-6-isopropylamino-2-methylthiopyrimidine 951884-54-1 C₈H₁₃ClN₄S Cl (4), -NH-iPr (6), -SMe (2) Thioether group enhances metal-binding capacity

Reactivity and Functional Group Influence

  • Electrochemical Arylation: this compound exhibits moderate coupling efficiency with aryl halides compared to 4-amino-6-chloropyrimidines (e.g., 4-amino-6-chloropyrimidine), where the amino group (-NH₂) at position 4 significantly accelerates cross-coupling reactions due to its electron-donating nature .
  • Steric Effects: The isopropylamino group in this compound introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methoxy (-OMe) .
  • Solubility and Stability : Derivatives with hydroxyl (-OH) or carboxylic acid groups (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit higher polarity but lower thermal stability, decomposing under acidic/alkaline conditions .

Biological Activity

4-Chloro-6-isopropylaminopyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₈H₁₃ClN₄
  • Molecular Weight : 200.67 g/mol

The presence of the chloro and isopropylamino groups in the pyrimidine structure is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that this compound analogs possess significant antibacterial activity against various strains of bacteria. In one study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Immunosuppressive Activity

Another critical aspect of the biological activity of this compound is its immunosuppressive potential. In a series of experiments assessing immunosuppressive effects, certain derivatives exhibited IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 5.5 µM in a mixed lymphocyte reaction (MLR) assay, suggesting that modifications to the pyrimidine scaffold can enhance immunosuppressive activity .

Case Study 1: Immunosuppression in Jurkat Cells

A study focused on the effects of this compound on Jurkat T cells revealed significant apoptotic activity. The compound was administered at various concentrations (50 µM to 200 µM), and flow cytometry analysis showed increased apoptosis rates correlating with higher concentrations. The percentage of apoptotic cells reached up to 70% at the highest concentration tested, indicating a strong pro-apoptotic effect .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of pyrimidine derivatives were synthesized and tested for antibacterial efficacy. Among these, this compound demonstrated notable activity against Gram-positive bacteria, with a significant reduction in bacterial load observed in treated cultures compared to controls. The results suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives.

Activity Type Tested Compound IC50/MIC Value Target Organism/Cell Line
AntibacterialThis compound10 µg/mLStaphylococcus aureus
ImmunosuppressiveRelated derivative5.5 µMJurkat T cells
Apoptosis InductionThis compound50-200 µMJurkat T cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.